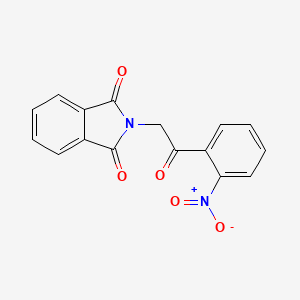

N-(2-Nitrophenacyl)phthalimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

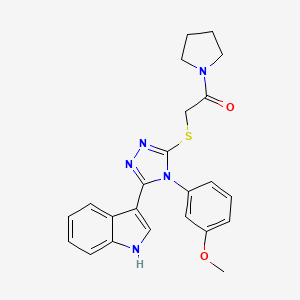

Übersicht

Beschreibung

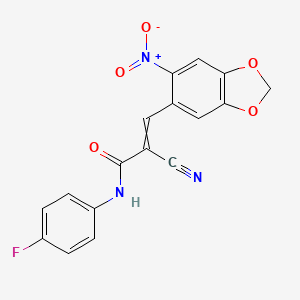

N-(2-Nitrophenacyl)phthalimide is a chemical compound with the molecular formula C16H10N2O5 . It has a molecular weight of 310.27 . It is a chemiluminescent compound.

Synthesis Analysis

The synthesis of N-substituted phthalimides, such as N-(2-Nitrophenacyl)phthalimide, can be achieved by condensing phthalic anhydride with the appropriate arylamines . Two methods are commonly used: heating an equimolar quantity of phthalic anhydride and an arylamine in an appropriate solvent; and heating the mixture of the above-mentioned reagents without any solvent .Molecular Structure Analysis

The InChI code for N-(2-Nitrophenacyl)phthalimide is 1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 .Chemical Reactions Analysis

Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are frequently used in organic synthesis. The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Physical And Chemical Properties Analysis

N-(2-Nitrophenacyl)phthalimide is a lipophilic and neutral compound, which allows it to easily cross biological membranes in vivo .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

The combination of pharmacophoric nuclei with different targets has been a strategy for developing new drugs to improve cancer treatment. Researchers have synthesized a series of novel phthalimido-thiazolidine-2,4-dione derivatives, including N-(2-Nitrophenacyl)phthalimide. These compounds were evaluated in vitro for antineoplastic activities against various cancer cell lines . Notably, compound FT-12 (9j) exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones, induced cell cycle arrest in the S phase, and triggered necrosis and apoptosis. While promising, further studies are needed to confirm its viability as a cancer therapy.

Anti-Microbial Properties

Although none of the synthesized N-(2-Nitrophenacyl)phthalimide derivatives showed cytotoxic activity, they were evaluated for in vitro anti-microbial effects. Researchers explored their potential as antimicrobial agents against various pathogens. While the results were not cytotoxic, they provide insights into the compound’s interactions with microbial targets .

Wirkmechanismus

While the specific mechanism of action for N-(2-Nitrophenacyl)phthalimide is not mentioned in the retrieved papers, phthalimide derivatives have been found to exhibit various biological activities. For instance, they have been used as peroxisome proliferator-activated receptors-γ agonists , and have shown antiproliferative activity against cancer cells .

Zukünftige Richtungen

Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They have potential applications in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm the viability of N-(2-Nitrophenacyl)phthalimide as a promising candidate for new drug development .

Eigenschaften

IUPAC Name |

2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKSKIMTKMBEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Nitrophenacyl)phthalimide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)

![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)